molecular formula C8H9N3O2 B13523971 Bis[(1,2-oxazol-5-yl)methyl]amine CAS No. 401647-14-1

Bis[(1,2-oxazol-5-yl)methyl]amine

Cat. No.: B13523971
CAS No.: 401647-14-1
M. Wt: 179.18 g/mol
InChI Key: GKRCRBJSTCOKSD-UHFFFAOYSA-N
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Description

Bis[(1,2-oxazol-5-yl)methyl]amine is a heterocyclic compound that features two oxazole rings connected by a central amine group. Oxazole is a five-membered ring containing one oxygen and one nitrogen atom. Compounds containing oxazole rings are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(1,2-oxazol-5-yl)methyl]amine typically involves the reaction of oxazole derivatives with amine precursors. One common method is the cyclization of amino alcohols with nitriles or carboxylic acids under acidic or basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[(1,2-oxazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Bis[(1,2-oxazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Bis[(1,2-oxazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole rings can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes, thereby inhibiting their activity. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler structure with one oxazole ring.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.

    Benzoxazole: An oxazole ring fused with a benzene ring.

Uniqueness

Bis[(1,2-oxazol-5-yl)methyl]amine is unique due to its dual oxazole rings connected by an amine group, which provides enhanced biological activity and versatility in chemical reactions compared to simpler oxazole derivatives .

Properties

CAS No.

401647-14-1

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(1,2-oxazol-5-yl)-N-(1,2-oxazol-5-ylmethyl)methanamine

InChI

InChI=1S/C8H9N3O2/c1-3-10-12-7(1)5-9-6-8-2-4-11-13-8/h1-4,9H,5-6H2

InChI Key

GKRCRBJSTCOKSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CNCC2=CC=NO2

Origin of Product

United States

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